molecular formula C9H10N2 B1266151 2-(4-Aminophenyl)propanenitrile CAS No. 28694-90-8

2-(4-Aminophenyl)propanenitrile

Cat. No. B1266151
CAS RN: 28694-90-8
M. Wt: 146.19 g/mol
InChI Key: RZSVLKAIDMAXLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized through various techniques, including X-ray crystallography, which provides a basis for understanding the structural aspects of 2-(4-Aminophenyl)propanenitrile. For example, studies on related molecules have revealed planar geometries stabilized by intramolecular interactions, offering clues to the structural configuration of 2-(4-Aminophenyl)propanenitrile (Pengkiliya Devi et al., 2019).

Chemical Reactions and Properties

The reactivity of 4-aminophenyl cation, a component of 2-(4-Aminophenyl)propanenitrile, has been studied, showing its potential to engage in various chemical reactions, including photostable transformations in polar media, which may be relevant for understanding the chemical behavior of 2-(4-Aminophenyl)propanenitrile (Guizzardi et al., 2001).

Physical Properties Analysis

The physical properties of compounds similar to 2-(4-Aminophenyl)propanenitrile have been studied, including their solubility, crystalline structure, and spectroscopic characterization. These studies provide a foundation for understanding the physical behavior of 2-(4-Aminophenyl)propanenitrile in various environments (Karlsen et al., 2002).

Chemical Properties Analysis

Research into the chemical properties of 2-(4-Aminophenyl)propanenitrile and related compounds has highlighted their reactivity and potential applications in synthesis. For instance, the synthesis and characterization of fluorinated α-aminonitrile compounds offer insights into the reactivity and potential utility of 2-(4-Aminophenyl)propanenitrile in the development of new materials and chemical processes (Brahmachari et al., 2015).

Scientific Research Applications

Synthesis of Heterocycles

2-Amino-2-alkyl(aryl)propanenitriles, a category including 2-(4-Aminophenyl)propanenitrile, serve as key precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds are utilized due to their versatility in acting as monofunctional precursors, sources of a nitrile carbon atom, or as catalysts/initiators. Their derived heterocycles are notable for chemical and biological properties, leading to potential applications in various fields (Drabina & Sedlák, 2012).

Crystal Structure Analysis

Research on compounds like 2-(4-Aminophenyl)propanenitrile includes the synthesis and characterization of their crystal structures through spectral analysis and X-ray diffraction studies. Understanding these structures is crucial for applications in material science and chemistry (Sharma et al., 2014).

Photochemistry and Photophysics

The photolysis of derivatives of 4-aminophenyl, like 4-chloroaniline, leads to the generation of triplet phenyl cations. These species exhibit mixed carbene-diradical character and are instrumental in understanding photochemical processes, with implications in fields like organic chemistry and photochemistry (Guizzardi et al., 2001).

Polymer Science

4-Aminophenyl derivatives are used in the design of self-healing poly(urea–urethane) elastomers. These elastomers exhibit room-temperature self-healing without the need for catalysts or external interventions, making them significant in material science and engineering (Rekondo et al., 2014).

Antimicrobial Studies

Some derivatives of 2-arylhydrazononitriles, which include structures related to 2-(4-Aminophenyl)propanenitrile, show promising antimicrobial activities against various bacteria and yeast. These findings are crucial in the development of new antimicrobial agents (Behbehani et al., 2011).

Optical Applications

Azo polymers incorporating 4-aminophenyl derivatives are used for reversible optical storage. These polymers demonstrate photoinduced birefringence, which is significant in the field of optical data storage and photonics (Meng et al., 1996).

Synthesis of Intermediates for Pharmaceutical Applications

Compounds like 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, an intermediate used in the synthesis of NVP-BEZ-235 derivative, are crucial in pharmaceutical research. Such intermediates play a vital role in drug development and synthesis (Hou et al., 2016).

Safety And Hazards

2-(4-Aminophenyl)propanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard4. It is harmful if swallowed and in contact with skin5. It also causes skin irritation and serious eye irritation5.


Future Directions

The future directions of 2-(4-Aminophenyl)propanenitrile research are not explicitly mentioned in the search results. However, given its potential reactivity and the ongoing research into similar compounds, it may find applications in the development of new materials and chemical processes2.


properties

IUPAC Name

2-(4-aminophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSVLKAIDMAXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951351
Record name 2-(4-Aminophenyl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)propanenitrile

CAS RN

28694-90-8
Record name 4-Amino-α-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28694-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)propiononitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Aminophenyl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)propiononitrile
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

To the flask was added THF/EtOH (1:1, 70 mL) followed by 2-(4-nitrophenyl)-propionitrile (13.2 g, 74.9 mmol) and 10% palladium carbon (1.07 g) at room temperature. The reaction mixture was hydrogenated and stirred for 30 minutes at 47 psi to 28 psi then filtered through celite bed, and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:3) as eluant.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.07 g
Type
catalyst
Reaction Step One
Name
THF EtOH
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 4.95 g aniline (53.128 mmol) are added 2.82 g acrylonitrile (53.128 mmol) and 3.89 ml heptane. A dry HCl gasflow is lead through the solution. Aluminiumchloride (4.10 g; 30.726 mmol) is added portionwise in 2.5 hours. The HCl flow is stopped and the reaction mixture is stored overnight at 0° C. After reflux for 1 hour, the reaction mixture is poured on ice, and dichloromethane is added. The organic phase is washed with 10% aqueous KCl-solution (4×) and, after drying, evaporated. The oil obtained is purified by column chromatography, yielding 2,39 g 4-aminophenylpropionitrile.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
3.89 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Shen, X Feng, Y Li, G Zhang, Y Jiang - Tetrahedron, 2003 - Elsevier
A new family of bifunctional catalysts (N-oxides–Ti(O i Pr) 4 (2:1)) containing a Lewis acid and a Lewis base was developed and applied to the catalytic cyanosilylation of ketones. …
Number of citations: 77 www.sciencedirect.com

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